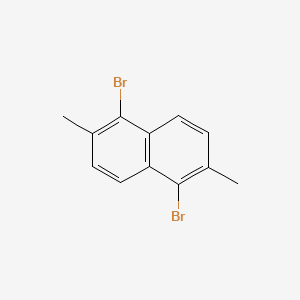

1,5-Dibromo-2,6-dimethylnaphthalene

Vue d'ensemble

Description

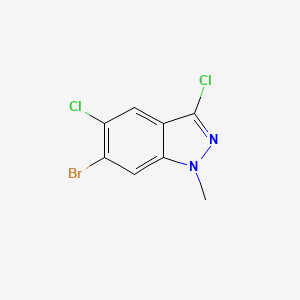

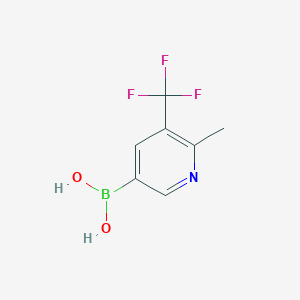

1,5-Dibromo-2,6-dimethylnaphthalene is a chemical compound that has been studied for its potential applications and reactions on different substrates. It is a derivative of naphthalene with two bromine atoms and two methyl groups attached to the ring system. This compound is of interest due to its role in the synthesis of other chemicals and materials, such as poly(ethylene naphthalate) (PEN) .

Synthesis Analysis

The synthesis of 2,6-dimethylnaphthalene (2,6-DMN), a closely related compound to this compound, has been achieved through a two-step process starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol. This process involves a ligand-free Heck reaction followed by cyclization with an acid and in situ oxidation, resulting in a selective synthesis with an overall yield of 66% .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine and methyl groups, which influence its reactivity and interactions with substrates. The methyl groups, in particular, have been shown to suppress Ullmann-type intermolecular coupling reactions, which is a significant finding for controlling the steps of chemical reactions on surfaces such as gold, silver, and copper .

Chemical Reactions Analysis

The reactivity of this compound on different substrates has been extensively studied. On Au(111), the compound forms ordered structures through intermolecular halogen bonds and desorbs at temperatures above 420 K. On Ag(111), it forms similar halogen-bonded structures but transitions to organometallic structures at 360 K and desorbs at temperatures above 600 K. On Cu(111), the compound forms organometallic structures at 300 K and undergoes cyclodehydrogenation reactions at temperatures above 480 K, leading to the formation of dibenz[a,h]anthracene derivatives and graphene nanoribbon motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of bromine atoms and methyl groups affects its boiling point, melting point, solubility, and reactivity. The compound's interactions with substrates and its ability to undergo various chemical reactions, such as cyclodehydrogenation, are crucial for its applications in materials science and organic synthesis .

Applications De Recherche Scientifique

Reaction Control on Different Substrates

1,5-Dibromo-2,6-dimethylnaphthalene demonstrates unique behaviors on various substrates. For instance, on Au(111), Ag(111), and Cu(111), its methyl groups suppress Ullmann-type intermolecular coupling, leading to distinct final products on each substrate. This indicates its potential in fine-tuning chemical reactions on different metallic surfaces, crucial for material science and nanotechnology applications (Liu, Xia, Xu, & Lin, 2018).

Isomerization Studies

The compound has been studied in the context of isomerization, particularly the transformation of 1,5- to 2,6-dimethylnaphthalene (DMN). This research, which explored the effects of catalyst types and reaction temperatures, contributes to our understanding of thermodynamic properties and reaction mechanisms in isomerization processes (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).

Adsorption Studies

Investigations into the adsorption of dimethylnaphthalene isomers on various zeolites have been conducted. This research is significant for understanding the molecular interactions and potential applications in purification processes, where specific isomers need to be separated or concentrated (Kraikul, Rangsunvigit, & Kulprathipanja, 2006).

Catalytic Methylation

The role of this compound in catalytic methylation processes has been explored, particularly in the synthesis of 2,6-DMN, an important intermediate in the production of polyethylene naphthalate. These studies contribute to industrial chemistry, particularly in optimizing reaction conditions for desired product synthesis (Güleç, Sher, & Karaduman, 2018).

NMR Spectroscopy Studies

The NMR spectra of 1,5-dimethylnaphthalene and its bromo-derivatives, including this compound, have been analyzed to understand their molecular structures and behaviors. Such studies are fundamental in organic chemistry for characterizing and understanding molecular structures (Kim & Anderson, 1968).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

On-surface synthesis, a rapidly developing field, involves chemical reactions on well-defined solid surfaces to access the synthesis of low-dimensional organic nanostructures. This field has potential implications for electronic and spintronic applications . The demonstrated chemoselectivity in the synthesis of graphene nanoribbons with a large unit cell based on steric hindrance-induced complete chemoselectivity could be further exploited to synthesize graphene nanoribbons with novel electronic, topological, and magnetic properties .

Mécanisme D'action

Target of Action

It’s known that the compound is involved in on-surface reactions, particularly on substrates like au (111), ag (111), and cu (111) .

Mode of Action

The compound’s methyl groups play a crucial role in its interaction with its targets. They suppress Ullmann-type intermolecular coupling on the aforementioned substrates, steering the reactions towards different final products . This suggests that the compound’s mode of action involves selective aryl-aryl coupling .

Biochemical Pathways

The compound’s involvement in on-surface reactions suggests it may influence pathways related to surface chemistry and material science .

Result of Action

The compound’s action results in the formation of C-C bonds between debrominated carbons and methyl groups, yielding dibenz[a,h]anthracene derivatives and ultranarrow chiral-edge graphene nanoribbon motifs . This indicates that the compound plays a role in the synthesis of complex organic nanostructures.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the type of substrate it interacts with . For instance, the compound steers reactions towards different final products on Au (111), Ag (111), and Cu (111) substrates .

Propriétés

IUPAC Name |

1,5-dibromo-2,6-dimethylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCKXYUJTNKMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679475 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20027-95-6 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)